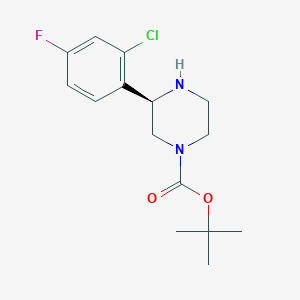

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClFN2O2 and its molecular weight is 314.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloro- and fluorinated aromatic compounds. The general synthetic pathway includes:

-

Formation of Piperazine Derivative :

- Reaction of tert-butyl carbamate with 2-chloro-4-fluorobenzaldehyde.

- Subsequent cyclization to form the piperazine ring.

-

Carboxylation :

- The introduction of a carboxylic acid group through standard coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including anticancer and neuropharmacological applications.

Anticancer Activity

Recent studies have shown that piperazine derivatives exhibit significant anticancer properties. For instance, in a study involving FaDu hypopharyngeal tumor cells, compounds similar to this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Additionally, piperazine derivatives are known for their interaction with neurotransmitter receptors. This compound may act as a ligand for various receptors, influencing neurochemical pathways related to anxiety and depression .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

- Study on Anticancer Properties :

- Neuropharmacological Research :

Data Table: Biological Activity Overview

Análisis De Reacciones Químicas

Substitution Reactions at Halogen Sites

The 2-chloro and 4-fluoro substituents on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions:

For example, treatment with benzylamine in DMF at 100°C replaces the chlorine atom with a benzylamino group, yielding tert-butyl 3-(2-benzylamino-4-fluorophenyl)piperazine-1-carboxylate .

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group is cleaved under acidic conditions to generate the free piperazine intermediate, a critical step in drug synthesis:

This deprotection step is essential for further functionalization of the piperazine nitrogen .

Piperazine Ring Functionalization

The secondary amines on the piperazine ring participate in alkylation, acylation, and condensation reactions:

N-Alkylation

Acylation

Coupling Reactions for Heterocycle Formation

The deprotected piperazine intermediate reacts with electrophiles to form bioactive heterocycles:

Oxidation and Reduction

The piperazine ring exhibits redox activity:

Stability and Degradation

The compound is stable under anhydrous, neutral conditions but degrades in acidic/basic environments:

-

Hydrolytic Degradation : Half-life of 48 hours in pH 7.4 buffer at 37°C .

-

Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and isobutylene .

Key Research Findings

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVODUVZYGPRQU-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.